molecular formula C21H20BrN3O B2926389 1-[3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]piperidine CAS No. 955976-18-8

1-[3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]piperidine

Cat. No.: B2926389
CAS No.: 955976-18-8
M. Wt: 410.315
InChI Key: WICIQOSVVJMIHP-UHFFFAOYSA-N
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Description

1-[3-(3-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]piperidine is a brominated pyrazole derivative featuring a phenyl-substituted pyrazole core linked to a piperidine ring via a carbonyl group.

Properties

IUPAC Name

[3-(3-bromophenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN3O/c22-17-9-7-8-16(14-17)20-19(21(26)24-12-5-2-6-13-24)15-25(23-20)18-10-3-1-4-11-18/h1,3-4,7-11,14-15H,2,5-6,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WICIQOSVVJMIHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN(N=C2C3=CC(=CC=C3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]piperidine typically involves multi-step organic reactions. One common method includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . This method is efficient and tolerates various functional groups and sterically hindered substrates.

Industrial Production Methods

Industrial production of this compound may involve the use of transition-metal catalysts and photoredox reactions to achieve high yields and purity . The process is optimized to ensure scalability and cost-effectiveness, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-[3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]piperidine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]piperidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]piperidine involves its interaction with specific molecular targets and pathways. For instance, in its role as an antileishmanial agent, it may inhibit key enzymes in the parasite’s metabolic pathway, leading to its death . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Structural Comparison of 1-[3-(3-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]piperidine and Analogs

Compound Name Core Structure Substituents Functional Groups Key Structural Differences
Target Compound Pyrazole 3-Bromophenyl (C3), phenyl (N1) Piperidine-carbonyl Reference structure
1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-one Pyrazole 4-Chlorophenyl (C5), 4-fluorophenyl (N1) Piperidine-4-one Ketone in piperidine ring; halogen substituents at C5 and N1
3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde Pyrazole 4-Bromophenyl (C3), phenyl (N1) Aldehyde Aldehyde at C4; bromine at C4-phenyl
(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on Chalcone 3-Bromophenyl (C1), p-tolyl (C3) α,β-unsaturated ketone Chalcone backbone instead of pyrazole-piperidine
(E)-2-(3-(9H-naphtho[1,2-e]thiazolo[4,5-b][1,4]oxazin-9-ylideneamino)-1-phenyl-1H-pyrazole-4-carbonyl)-isoindoline-1,3-dione Pyrazole Thiazolo-oxazin-isoindoline-dione Multiple fused heterocycles Complex heterocyclic system appended to pyrazole

Key Observations:

  • Halogen Positioning : The target compound’s 3-bromophenyl group contrasts with 4-bromo/chloro substituents in analogs . This positional difference may alter steric interactions and electronic effects, impacting binding affinity in biological systems.
  • Backbone Variations : Chalcone derivatives (e.g., ) lack the pyrazole-piperidine framework, resulting in distinct conformational flexibility and pharmacophore profiles.

Table 2: Cytotoxic Activity of Halogen-Substituted Compounds

Compound Structure Type IC50 (μg/mL) vs. MCF-7 Cells Key Findings
(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on Chalcone 42.22 Moderate cytotoxicity
(E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on Chalcone 22.41 High cytotoxicity
3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde Pyrazole Not reported Broad-spectrum bioactivity (anti-bacterial, anti-tumoral)

Key Observations:

  • Halogen Impact : Bromine at the phenyl ring correlates with enhanced cytotoxicity in chalcones (e.g., IC50 = 22.41 μg/mL for 3-bromo analog ). Similar trends may apply to pyrazole derivatives.
  • Scaffold Influence : Chalcones with α,β-unsaturated ketones exhibit direct cytotoxic effects, whereas pyrazole-piperidine derivatives may target different pathways due to conformational rigidity .

Crystallographic and Analytical Insights

  • X-ray Crystallography: The piperidine-4-one analog and pyrazole-carbaldehyde were structurally validated via X-ray crystallography, confirming planar pyrazole rings and non-covalent interactions (e.g., C–H⋯O). These studies utilized SHELX programs for refinement .
  • Spectroscopy : Halogen-substituted chalcones were characterized using FTIR, NMR, and UV-Vis, with distinct carbonyl stretching frequencies (~1650 cm⁻¹) and alkene proton couplings (J = 15–16 Hz) .

Biological Activity

1-[3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]piperidine is a compound belonging to the pyrazole family, which is known for its diverse biological activities. Pyrazole derivatives have been widely studied due to their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article focuses on the biological activity of this specific compound, synthesizing findings from various studies and providing a comprehensive overview of its efficacy.

Chemical Structure

The molecular formula of this compound is C16H16BrN3OC_{16}H_{16}BrN_{3}O. The presence of the pyrazole ring, along with the bromophenyl and carbonyl groups, contributes to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. Compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines, including:

  • Lung Cancer
  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)

In vitro studies indicate that these compounds can inhibit cell growth and induce apoptosis in cancer cells, making them promising candidates for further development as anticancer agents .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been extensively documented. For instance, compounds with similar structures have demonstrated effective inhibition against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

In vitro tests revealed minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL for some derivatives, indicating strong antimicrobial activity .

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory effects. Research has shown that certain compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This activity is often attributed to their ability to modulate signaling pathways involved in inflammatory responses .

Study 1: Anticancer Evaluation

A study synthesized several 1H-pyrazole derivatives and evaluated their anticancer activities against various cell lines. The results indicated that compounds with bromophenyl substitutions exhibited enhanced cytotoxicity compared to their non-brominated counterparts. The study concluded that structural modifications significantly impact biological activity .

Study 2: Antimicrobial Assessment

In an evaluation of antimicrobial efficacy, five novel pyrazole derivatives were tested against common pathogens. The results showed that one derivative had a MIC of 0.25 μg/mL against Staphylococcus epidermidis, demonstrating its potential as a lead compound for developing new antibiotics .

Data Tables

Biological Activity Tested Compounds Effectiveness
AnticancerVarious 1H-pyrazolesSignificant inhibition
AntimicrobialPyrazole derivativesMIC: 0.22 - 0.25 μg/mL
Anti-inflammatorySelected pyrazolesReduced cytokine levels

Q & A

Q. What are the key synthetic strategies for preparing 1-[3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]piperidine?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the pyrazole core via condensation of hydrazine derivatives with diketones or aldehydes. For example, 1,3-diphenyl-1H-pyrazole-4-carbaldehyde is synthesized via Vilsmeier-Haack formylation of 1,3-diphenylpyrazole .
  • Step 2 : Bromination at the 3-position of the phenyl ring using electrophilic substitution (e.g., NBS or Br₂ in the presence of Lewis acids) .
  • Step 3 : Piperidine coupling via a carbonyl linkage. This often employs nucleophilic acyl substitution, where the pyrazole carbonyl chloride reacts with piperidine under anhydrous conditions .
    Critical Note : Optimize reaction temperatures (e.g., 100–110°C) and catalysts (e.g., DMAP) to enhance yields and reduce side products .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • X-ray crystallography is critical for confirming the planar geometry of the pyrazole ring and dihedral angles between aromatic substituents (e.g., 36.73° between pyrazole and bromophenyl rings) .
  • NMR spectroscopy resolves regiochemistry: 1H^1H NMR shows distinct signals for the piperidine protons (δ 1.5–3.0 ppm) and pyrazole protons (δ 7.2–8.1 ppm). 13C^{13}C NMR confirms carbonyl resonance at ~165 ppm .
  • Mass spectrometry validates molecular weight (e.g., ESI-MS m/z 420.1 [M+H]⁺) and fragmentation patterns .

Q. What preliminary biological screening methods are used to evaluate its bioactivity?

  • Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standards like ciprofloxacin .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values. Dose-response curves are analyzed using nonlinear regression .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence its pharmacological activity?

  • Bromine’s role : The 3-bromophenyl group enhances lipophilicity and electron-withdrawing effects, improving membrane permeability and target binding (e.g., kinase inhibition). Comparative studies with chloro/fluoro analogs show bromine’s superior potency in antimicrobial assays (MIC reduction by ~40% vs. chlorine) .
  • Piperidine optimization : N-methylation of piperidine reduces basicity, potentially mitigating off-target interactions with CNS receptors while retaining antimicrobial efficacy .

Q. What crystallographic insights explain its conformational stability and intermolecular interactions?

  • Intramolecular hydrogen bonds : C17–H17B···N2 interactions stabilize the piperidine-pyrazole conformation, forming an S(6) ring motif .
  • Intermolecular interactions : C14–H14A···F1 and C7–H7A···F1 hydrogen bonds create a 2D sheet structure parallel to the ac plane, critical for crystal packing and solubility .
  • Planarity deviations : The pyrazole ring is nearly planar (max deviation 0.002 Å), while the piperidine ring adopts a chair conformation (r.m.s. deviation 0.3007 Å) .

Q. How can researchers address contradictions in bioactivity data across studies?

  • Methodological standardization : Ensure consistent assay conditions (e.g., pH, serum concentration) to minimize variability. For example, serum-free media may reduce false negatives in cytotoxicity assays .
  • SAR-driven redesign : If conflicting data arise (e.g., high in vitro potency but poor in vivo efficacy), introduce solubilizing groups (e.g., PEG chains) or replace bromine with trifluoromethyl to enhance bioavailability .

Q. What computational methods are used to predict binding modes with biological targets?

  • Molecular docking : Simulate interactions with bacterial enoyl-ACP reductase or fungal CYP51 (targets for antimicrobial activity). Bromophenyl groups show strong hydrophobic contacts in active sites .
  • MD simulations : Analyze stability of ligand-target complexes over 100 ns trajectories. Key metrics include RMSD (<2 Å) and hydrogen bond persistence (>70% occupancy) .

Q. How can solubility challenges in in vitro assays be mitigated?

  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to maintain compound stability without inducing cellular toxicity .
  • Prodrug strategies : Synthesize phosphate or acetate esters of the piperidine nitrogen to enhance aqueous solubility, with enzymatic cleavage in target tissues .

Methodological Recommendations

  • Synthetic reproducibility : Monitor reaction progress via TLC (hexane:EtOAc 3:1) and purify intermediates via column chromatography (silica gel, 60–120 mesh) .
  • Crystallization protocols : Recrystallize from ethanol/water (7:3) to obtain single crystals suitable for X-ray diffraction .
  • Data validation : Cross-reference NMR assignments with DEPT-135 and HSQC experiments to confirm proton-carbon correlations .

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